molecular formula C10H13Cl2N B2375811 (1R,2R)-4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride CAS No. 2219379-30-1

(1R,2R)-4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

Cat. No. B2375811
CAS RN: 2219379-30-1
M. Wt: 218.12
InChI Key: WKMAWSOWICECEC-MIWKYWLESA-N
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Description

Synthesis Analysis

This would involve a detailed description of how the compound can be synthesized from readily available starting materials. It may also include information on the yield of the reaction, the conditions required for the reaction, and any catalysts used .


Molecular Structure Analysis

This involves studying the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst .


Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) .

Scientific Research Applications

  • Efficient Synthesis Techniques : Research has focused on efficient and economical synthesis methods for related compounds. For instance, Prashad et al. (2006) described a six-step synthesis with 49% overall yield for a related compound, emphasizing the importance of efficient synthesis methods in the field of organic chemistry (Prashad et al., 2006).

  • Chiral Solvating Agents for NMR Spectroscopy : The compound's derivatives have been used as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using NMR spectroscopy, as explored by Recchimurzo et al. (2020). This highlights its utility in stereochemical analysis and pharmaceutical research (Recchimurzo et al., 2020).

  • Drug Development and Pharmaceutical Applications : The compound and its analogs have been studied for potential pharmaceutical applications. For example, Boggs et al. (2007) detailed an efficient synthesis of a related compound for the treatment of human papillomavirus infections, demonstrating the role of such compounds in drug development (Boggs et al., 2007).

  • Molecular Docking and Experimental Analysis : The compound's derivatives have been subject to molecular docking and experimental analyses to understand their biological activities and interactions with various proteins, as shown in the study by Aayisha et al. (2019). This research is crucial for the development of new drugs and understanding molecular interactions (Aayisha et al., 2019).

  • DNA Binding Activity Studies : Studies have also investigated the effect of remote substituents on the DNA binding activity of novel chiral Schiff bases related to the compound, as reported by Bora et al. (2021). Such studies are significant for understanding the genetic interactions and potential therapeutic uses of these compounds (Bora et al., 2021).

Safety and Hazards

This would include information on the compound’s toxicity, flammability, and environmental impact. It would also include any precautions that need to be taken when handling the compound .

Future Directions

This would involve a discussion of areas of research that could be pursued to learn more about the compound. This could include studies to better understand its properties, to find new ways of synthesizing it, or to discover new applications for it .

properties

IUPAC Name

(1R,2R)-4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c1-6-5-8-7(10(6)12)3-2-4-9(8)11;/h2-4,6,10H,5,12H2,1H3;1H/t6-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMAWSOWICECEC-MIWKYWLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1N)C=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C([C@@H]1N)C=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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